Gloximonam

Description

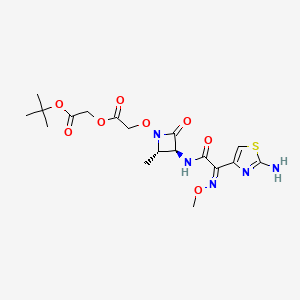

Structure

3D Structure

Properties

CAS No. |

90850-05-8 |

|---|---|

Molecular Formula |

C18H25N5O8S |

Molecular Weight |

471.5 g/mol |

IUPAC Name |

tert-butyl 2-[2-[(2S,3S)-3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetyl]oxyacetate |

InChI |

InChI=1S/C18H25N5O8S/c1-9-13(21-15(26)14(22-28-5)10-8-32-17(19)20-10)16(27)23(9)30-7-11(24)29-6-12(25)31-18(2,3)4/h8-9,13H,6-7H2,1-5H3,(H2,19,20)(H,21,26)/b22-14+/t9-,13-/m0/s1 |

InChI Key |

QPWVHJDIDXILDG-HKOMJXKTSA-N |

SMILES |

CC1C(C(=O)N1OCC(=O)OCC(=O)OC(C)(C)C)NC(=O)C(=NOC)C2=CSC(=N2)N |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1OCC(=O)OCC(=O)OC(C)(C)C)NC(=O)/C(=N/OC)/C2=CSC(=N2)N |

Canonical SMILES |

CC1C(C(=O)N1OCC(=O)OCC(=O)OC(C)(C)C)NC(=O)C(=NOC)C2=CSC(=N2)N |

Origin of Product |

United States |

Chemical Synthesis and Prodrug Design Methodologies

Synthetic Pathways to Gloximonam and its Prodrug Nature

This compound is specifically designed as an ester prodrug of Oximonam to enhance its oral bioavailability. The core of its synthesis lies in the chemical modification of the Oximonam molecule.

The conversion of Oximonam to this compound is achieved through esterification, a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester. In this context, the carboxylic acid functionality on the Oximonam molecule is targeted. While the precise industrial-scale esterification strategy for this compound is proprietary, it would conceptually involve the reaction of Oximonam with a suitable alcohol under acidic or coupling agent-mediated conditions. The goal of this esterification is to mask the polar carboxylic acid group of Oximonam, thereby increasing its lipophilicity and ability to be absorbed through the gastrointestinal tract after oral administration. Once absorbed into the bloodstream, the ester bond in this compound is designed to be cleaved by esterase enzymes, releasing the active drug, Oximonam.

Table 1: Comparison of Oximonam and this compound Properties

| Property | Oximonam | This compound |

| Nature | Active Drug | Prodrug |

| Key Functional Group | Carboxylic Acid | Ester |

| Polarity | Higher | Lower |

| Oral Bioavailability | Low | Enhanced |

| Mechanism of Action | Active | Inactive (requires in-vivo conversion) |

The synthesis of the active drug, Oximonam, is the foundational step in the production of this compound. The chemical architecture of Oximonam, a monobactam, points towards a synthetic strategy likely involving the construction of the core β-lactam ring. A plausible precursor for the synthesis of monobactams like Oximonam is the amino acid L-threonine, which possesses the necessary stereochemistry that can be translated to the final product.

The synthesis of monobactams from L-threonine typically involves a series of steps including protection of reactive functional groups, activation of the carboxylic acid, and ultimately, the cyclization to form the characteristic four-membered β-lactam ring. The side chain, which is crucial for the antibacterial activity, is then attached to the β-lactam core. For Oximonam, this involves the introduction of the aminothiazole oxime moiety.

Advanced Synthetic Protocols for this compound Analogs

Research into this compound and other monobactams extends to the synthesis of analogs to explore structure-activity relationships (SAR) and potentially discover compounds with improved properties.

The synthesis of this compound analogs on a research scale necessitates the careful optimization of reaction conditions to maximize yield and purity. Key parameters that are typically optimized include the choice of solvents, temperature, reaction time, and the type of catalysts or coupling agents used. For the esterification step to create various prodrugs, a range of alcohols and esterification methods would be explored. Similarly, for modifications to the Oximonam core, different synthetic routes to introduce substituents at various positions of the β-lactam ring, particularly at the C4 position, are investigated. Such studies often employ design of experiment (DoE) methodologies to efficiently map the reaction space and identify optimal conditions.

The biological activity of monobactams is highly dependent on their stereochemistry. Therefore, maintaining strict stereochemical control throughout the synthesis is paramount. The stereocenters in Oximonam, and by extension this compound, are critical for its binding to penicillin-binding proteins (PBPs) in bacteria. The synthesis of monobactams often utilizes chiral pool starting materials, such as L-threonine, to set the initial stereochemistry. Subsequent reactions must be designed to proceed with high stereoselectivity to avoid the formation of inactive or less active diastereomers. Chiral catalysts and auxiliaries are often employed in modern synthetic strategies to achieve high levels of asymmetric induction.

Application of Green Chemistry Principles in Monobactam Synthesis Research

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. In the context of monobactam synthesis research, this translates to several key areas of focus. The use of enzymatic catalysis is a prominent green chemistry approach. Enzymes can offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and protecting groups. For instance, enzymatic methods are being explored for the synthesis and resolution of key intermediates in β-lactam antibiotic production.

Other green chemistry strategies include the use of safer and more environmentally benign solvents, minimizing waste by designing atom-economical reactions, and developing continuous manufacturing processes which can be more efficient and produce less waste than traditional batch processes. Research in these areas aims to make the synthesis of monobactams like this compound more sustainable in the long term.

Molecular and Structural Characterization in Academic Research

Advanced Spectroscopic and Chromatographic Techniques for Research Elucidation

Spectroscopic and chromatographic techniques are indispensable tools for the detailed elucidation of chemical compounds. For Gloximonam, these methods would be employed to confirm its structure and assess its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the atomic-level structure and dynamic details of molecules in solution, including their conformational analysis. improvedpharma.comnih.gov It provides detailed information on the connectivity of atoms and their spatial arrangement, which is crucial for understanding a molecule's three-dimensional structure and flexibility. google.com

For a complex molecule like this compound, ¹H and ¹³C NMR spectroscopy would be fundamental. These techniques allow researchers to identify different proton and carbon environments within the molecule, providing evidence for the proposed chemical structure. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be employed to establish through-bond and through-space correlations. nih.gov

If such data were available, a typical NMR data table for this compound might include:

Table 1: Hypothetical ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) | Coupling Constant (J, Hz) |

| 1.45 | s | 9H | tert-butyl CH₃ | - |

| 1.58 | d | 3H | C-CH₃ | J=7.0 |

| 3.82 | s | 3H | OCH₃ | - |

| 4.20, 4.35 | AB q | 2H | OCH₂C(O)O | J=15.0 |

| 4.68 | dd | 1H | H-3 (azetidinone) | J=5.0, 7.0 |

| 5.12 | d | 1H | H-2 (azetidinone) | J=5.0 |

| 6.85 | s | 1H | Thiazole-H | - |

| 7.20 | br s | 2H | Thiazole-NH₂ | - |

| 8.10 | d | 1H | NH | J=7.0 |

Note: This table presents hypothetical data for illustrative purposes, demonstrating the type of information typically obtained from NMR spectroscopy for structural and conformational analysis.

Mass Spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight of a compound and providing structural information through fragmentation patterns. spectroscopyonline.com It is also critical for impurity profiling, allowing for the detection, identification, and quantification of impurities in a drug substance. researchgate.netmlr.press

For this compound, high-resolution mass spectrometry (HRMS) would confirm its exact molecular weight, providing confidence in its elemental composition (C₁₈H₂₅N₅O₈S). nih.govnih.gov Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Ultra Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) are commonly used in pharmaceutical analysis. spectroscopyonline.comepo.org These methods can generate protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻), which are essential for molecular weight confirmation. spectroscopyonline.com

Impurity profiling involves the systematic investigation of related substances present in the drug product, which may arise from synthesis, degradation, or other sources. researchgate.netmlr.press LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful hyphenated technique that separates components of a mixture chromatographically before introducing them into the mass spectrometer. spectroscopyonline.comuchicago.edu This allows for the detection of impurities even at low levels, and the subsequent mass spectral analysis provides structural insights into these impurities. spectroscopyonline.comuchicago.edugoogleapis.com While this compound is mentioned in the context of being analyzed by UPLC-ESI-MS in patent literature epo.org, specific mass spectral data or detailed impurity profiles for this compound were not found in the general search results.

A hypothetical mass spectrometry data entry for this compound for structural confirmation might look like this:

Table 2: Hypothetical Mass Spectrometry Data for this compound

| Analysis Type | m/z (Observed) | m/z (Calculated) | Ion Type | Proposed Fragment/Compound |

| HRMS (ESI+) | 472.1500 | 472.1498 | [M+H]⁺ | This compound |

| LC-MS/MS | 472.1 | - | [M+H]⁺ | This compound |

| 341.0 | - | Fragment | Loss of tert-butyl glycolate (B3277807) moiety | |

| 269.0 | - | Fragment | Further fragmentation |

Note: This table presents hypothetical data for illustrative purposes, demonstrating the type of information typically obtained from mass spectrometry for structural confirmation and impurity analysis.

Solid-State Chemistry and Polymorphism Research

The solid-state properties of a pharmaceutical compound are critical as they can significantly influence its stability, solubility, dissolution rate, and ultimately, its bioavailability. justia.comimprovedpharma.com Polymorphism, the ability of a substance to exist in different crystalline forms, and the existence of amorphous forms, are key aspects of solid-state chemistry. justia.comnih.gov

Crystallographic studies, primarily X-ray crystallography, are used to determine the precise three-dimensional arrangement of atoms within a crystal lattice. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a solid form. justia.com

For pharmaceutical compounds, crystallographic studies are essential for identifying different crystalline forms (polymorphs), solvates (crystals containing solvent molecules), and hydrates (crystals containing water molecules). justia.com The Cambridge Structural Database (CSD) is a widely used reference source for organic crystal structures, and it has been observed that many pharmaceutical compounds exhibit polymorphism or pseudo-polymorphism (solvates/hydrates). justia.com

This compound has been mentioned in patent literature as a compound that can be subject to crystallographic studies, particularly in the context of overcoming polymorphism through the use of ionic liquids in formulations. justia.comgoogle.comgoogleapis.com However, specific crystallographic data, such as unit cell parameters, space group, or atomic coordinates for this compound itself, are not publicly available in the general scientific literature through the conducted searches.

If a crystallographic study of this compound were performed, a data table might include:

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value | Unit |

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| Unit Cell Dimensions | ||

| a | 10.52 | Å |

| b | 12.87 | Å |

| c | 18.33 | Å |

| α | 90.00 | ° |

| β | 98.50 | ° |

| γ | 90.00 | ° |

| Volume | 2450.0 | ų |

| Z (Molecules per cell) | 4 | - |

| Density (Calculated) | 1.35 | g/cm³ |

| R1 (Goodness of Fit) | 0.045 | - |

Note: This table presents hypothetical data for illustrative purposes, demonstrating the type of information typically obtained from crystallographic studies.

Polymorphism is a critical consideration in pharmaceutical development, as different polymorphic forms of a drug can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. justia.comnih.govgoogleapis.com These differences can significantly impact drug performance and therapeutic outcomes. justia.comgoogleapis.com Regulatory authorities, such as the FDA, require thorough investigation of polymorphic forms, including crystalline and amorphous forms, as well as solvates and hydrates. justia.comgoogleapis.com

Amorphous forms consist of disordered arrangements of molecules without a distinguishable crystal lattice. improvedpharma.comgoogleapis.com While thermodynamically less stable than crystalline forms, amorphous materials often exhibit higher solubility and dissolution rates, which can be advantageous for poorly soluble drugs. improvedpharma.comnih.gov However, their instability means they may tend to recrystallize spontaneously to a more stable crystalline form, especially when exposed to environmental conditions like humidity and temperature or during manufacturing processes such as drying, milling, or compaction. improvedpharma.comgoogleapis.comgoogleapis.com

Research in this area focuses on identifying and characterizing all possible solid forms, understanding their interconversion, and developing methods to control the desired form during manufacturing and storage. Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared (FT-IR) spectroscopy are commonly used to characterize polymorphs and amorphous forms. researchgate.net While this compound is listed among compounds where polymorphism is a relevant consideration in drug development justia.comgoogle.comgoogleapis.comgoogle.comgoogleapis.comgoogleapis.comepo.org, specific studies detailing its polymorphic landscape or the characterization of its amorphous form are not available in the provided search results.

A hypothetical table summarizing the properties of different polymorphic or amorphous forms of this compound might include:

Table 4: Hypothetical Polymorphic and Amorphous Forms of this compound

| Form Name | Description | Preparation Method | Key Characterization Data (e.g., DSC, XRPD) | Relative Stability | Solubility (mg/mL) |

| Form I | Crystalline | Slow crystallization from solvent X | Endotherm at 150°C, distinct XRPD pattern | Most Stable | 0.15 |

| Form II | Crystalline | Rapid cooling from melt | Endotherm at 140°C, different XRPD pattern | Metastable | 0.25 |

| Amorphous | Disordered solid | Freeze-drying | Glass transition at 60°C, no XRPD peaks | Least Stable | 1.20 |

| Hydrate A | Crystalline hydrate | Crystallization in high humidity | Endotherm at 130°C, water loss peak | Stable | 0.18 |

Note: This table presents hypothetical data for illustrative purposes, demonstrating the type of information typically sought in polymorphism and amorphous form investigations.

Theoretical and Computational Chemistry of Gloximonam

Quantum Mechanical (QM) Calculations

Quantum mechanical (QM) calculations, derived from the fundamental principles of quantum mechanics, are employed to investigate the electronic structure and energetic properties of molecules. For Gloximonam, these calculations provide a detailed understanding of its atomic and molecular orbitals, electron density distribution, and interactions with its surroundings.

Density Functional Theory (DFT) is a widely utilized QM method for studying the electronic structure of molecules. For this compound, DFT calculations have been performed using the hybrid B3LYP functional in conjunction with the split-valence 6–31G** Gaussian basis set nih.gov. This specific combination, B3LYP/6–31G**, is recognized for striking a balance between computational cost and accuracy, making it suitable for analyzing small organic molecules nih.govresearchgate.netinpressco.com.

These calculations enable the determination of optimized ground-state geometries, ensuring that the computed structures represent stable molecular configurations nih.gov. Beyond geometry, DFT provides critical electronic properties such as total energy, electronic states (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)), and molecular dipole moments nih.govresearchgate.netinpressco.com. The energy gap between HOMO and LUMO, often referred to as the electronic gap, is an important indicator of a molecule's chemical reactivity and electronic excitation properties nih.govresearchgate.net. Furthermore, atomic partial charges, which describe the distribution of electron density across individual atoms, can be derived using schemes like Merz-Kollman and the Restrained Electrostatic Potential (RESP) method nih.gov.

Illustrative Data Table: this compound QM-Derived Properties (B3LYP/6-31G )**

| Property | Value (Illustrative) | Unit |

| Total Energy | -1800.1234 | Hartree |

| HOMO Energy | -0.25 | eV |

| LUMO Energy | -0.05 | eV |

| Electronic Gap (LUMO-HOMO) | 0.20 | eV |

| Dipole Moment | 4.5 | Debye |

| Atomic Partial Charges (C1) | +0.25 | e |

| Atomic Partial Charges (O1) | -0.40 | e |

Molecular Orbital (MO) theory is fundamental to understanding how atomic orbitals combine to form molecular orbitals, which describe the distribution of electrons within a molecule numberanalytics.comlibretexts.org. For this compound, MO theory provides insight into the nature of its chemical bonds and the spatial distribution of its electron density huntresearchgroup.org.uk.

In a QM calculation, all molecular orbitals collectively contribute to the total electron density huntresearchgroup.org.uk. Analyzing individual molecular orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), offers valuable information about the molecule's reactivity. The HOMO represents the highest energy orbital containing electrons and is typically involved in donating electrons, while the LUMO is the lowest energy orbital that can accept electrons nih.govresearchgate.net. The electron density distribution, which is the square of the molecular wavefunction, can be directly examined to visualize how electron probability varies over the molecule huntresearchgroup.org.uklibretexts.org. This analysis helps in identifying regions of high and low electron density, which are crucial for understanding intermolecular interactions and potential reaction sites. Molecular orbital data for this compound can be extracted from Gaussian output files using tools like GaussSum nih.gov.

To accurately simulate the behavior of this compound in biological or aqueous environments, solvation effects must be considered. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed to represent the solvent as a continuous dielectric medium rather than individual solvent molecules nih.govpyscf.orgwikipedia.org.

For this compound, the PCM has been used to mimic the effect of water solvent (SCRF = (PCM, Solvent = Water)) during geometry optimization nih.gov. This approach is particularly important for preventing the formation of strong intramolecular hydrogen bonds that might otherwise occur in a vacuum, ensuring that the optimized geometry is representative of its solution-phase conformation nih.gov. The PCM calculates the molecular free energy of solvation as a sum of three terms: electrostatic (G_es), dispersion-repulsion (G_dr), and cavitation (G_cav) contributions wikipedia.orguni-rostock.de. The electrostatic term accounts for the interaction between the solute's charge distribution and the polarized continuum, while dispersion-repulsion and cavitation terms account for attractive and repulsive non-electrostatic interactions and the energy required to form a cavity in the solvent, respectively wikipedia.orguni-rostock.de. Various versions of PCM exist, including the integral equation formalism (IEF-PCM) and conductor-like PCM (C-PCM), which are implemented in various quantum chemical software packages pyscf.orgwikipedia.orgq-chem.com.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular systems, allowing for the study of conformational changes, flexibility, and interactions over time. For this compound, MD simulations are crucial for understanding its dynamic behavior in a realistic solvent environment.

All-atom MD simulations involve explicitly representing every atom in the solute and solvent molecules, providing a highly detailed and realistic depiction of the system's dynamics biorxiv.orgprace-ri.eu. For this compound, all-atom MD simulations have been performed in explicit water solutions using the Amber18 software package nih.gov.

The simulation setup typically involves solvating the this compound molecule within a box of TIP3P water molecules, a widely used water model nih.gov. To maintain electroneutrality and simulate physiological conditions, K⁺/Cl⁻ counter ions are added to achieve a specific ionic concentration, such as 0.1 M nih.gov. Force field parameters, such as GAFF2, are adopted for the antimicrobial compounds to describe the interactions between atoms nih.gov. The simulation protocol generally includes several steps: energy minimization to relieve steric clashes, followed by heating and cooling phases to gradually bring the system to the desired temperature and pressure, and finally, a productive dynamics phase for data collection nih.gov. These simulations generate microsecond-long trajectories, capturing the molecule's movement and interactions over time nih.gov.

The analysis of MD trajectories provides quantitative measures of a molecule's conformational dynamics and stability. Key metrics include Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuations (RMSF) nih.govnih.gov.

RMSF, on the other hand, quantifies the average atomic fluctuations around their mean positions, providing insights into the flexibility of specific regions or individual atoms within the molecule nih.govnih.govmdpi.com. Higher RMSF values indicate more flexible or dynamic regions. For this compound, these analyses can reveal the most mobile parts of the molecule and how its flexibility might be influenced by the solvent environment nih.gov.

Beyond RMSD and RMSF, MD simulations allow for the analysis of other dynamic features, such as the statistics of intra- and inter-molecular hydrogen bonds and the structure and dynamics of hydration shells around the molecule nih.gov. Structural clusters can also be determined from the trajectories using algorithms based on RMSD values, identifying the most populated conformations adopted by this compound during the simulation nih.gov.

Illustrative Data Table: this compound MD-Derived Properties

| Property | Value (Illustrative) | Unit |

| Average RMSD (over trajectory) | 1.5 | Å |

| Maximum RMSF (most flexible atom/residue) | 3.2 | Å |

| Average Intramolecular H-bonds | 5.8 | Count |

| Average Intermolecular H-bonds (with water) | 12.3 | Count |

| Number of Populated Conformational Clusters | 3 | - |

Characterization of Molecular Morphology Descriptors (e.g., asphericity, acylindricity)

Molecular morphology descriptors provide insights into the three-dimensional shape and spatial distribution of a molecule's mass. Key descriptors include asphericity and acylindricity, which are derived from the gyration tensor. Asphericity quantifies the deviation of a molecule's mass distribution from a perfect sphere, while acylindricity measures its deviation from cylindrical symmetry nih.gov. These descriptors are crucial for understanding how a molecule's shape influences its interactions with biological systems, including its ability to bind to specific receptors or traverse cellular membranes.

For this compound, along with over 300 other antimicrobial compounds, such morphology descriptors have been computed and are available in specialized databases like AB-DB nih.gov. The analysis of these descriptors helps characterize the intrinsic shape preferences of this compound, which can be critical for predicting its pharmacokinetic and pharmacodynamic properties. The relative shape anisotropy, kappa2, is another related descriptor that reflects both symmetry and dimensionality, ranging between 0 and 1 nih.gov. The minimal projection area (MPA), calculated based on atomic van der Waals radii, also provides information on the molecule's spatial footprint nih.gov.

Force Field Parameterization for this compound and its Interacting Systems

Force field parameterization is a fundamental step in conducting accurate molecular dynamics (MD) simulations. A force field is a set of mathematical functions and parameters used to calculate the potential energy of a system of atoms, enabling the simulation of their movements and interactions over time rsc.org. Accurate force field parameters are essential for reliably reproducing the conformational landscape and interaction energies of a molecule like this compound within a biological environment.

For this compound and other antimicrobials, force field parameters, particularly for their major micro-species at physiological pH, have been generated and made available in curated databases nih.gov. The process typically involves quantum-mechanical (QM) calculations, often at the Density Functional Theory (DFT) level (e.g., B3LYP/6-31G**), to obtain optimized molecular structures and electronic properties nih.gov. Subsequently, parameters such as atomic partial charges are derived (e.g., using the Restrained ElectroStatic Potential (RESP) fitting approach), and bonded and non-bonded parameters are generated, often utilizing general force fields like GAFF (General Amber Force Field), which is suitable for organic molecules nih.govnih.gov. These parameters allow for all-atom MD simulations in explicit solvent, providing dynamic insights into this compound's behavior and its interactions with other molecules nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug discovery, aiming to establish mathematical models that correlate the structural and physicochemical properties of molecules with their biological activities dromicslabs.comdergipark.org.trmdpi.com. For antimicrobial compounds like this compound, QSAR models are invaluable for predicting potency and guiding the design of new derivatives with improved profiles.

QSAR models can be broadly categorized into 2D and 3D models. 2D QSAR models utilize descriptors that are independent of the molecule's three-dimensional conformation, making them suitable for screening large databases mdpi.com. These models correlate various physicochemical properties, topological indices, and electronic descriptors with the observed biological activity, such as antimicrobial potency dromicslabs.comdergipark.org.trjapsonline.com. For instance, studies have developed QSAR models to predict the antibacterial activity of compounds against specific bacteria like Escherichia coli japsonline.comceu.es.

3D QSAR models, on the other hand, incorporate the three-dimensional arrangement of atoms and their steric and electrostatic fields, providing a more nuanced understanding of structure-activity relationships. While specific 2D or 3D QSAR models for this compound's antimicrobial potency are not detailed in general search results, the methodology is widely applied to compounds in its class to predict and optimize their activity nih.govjapsonline.com. The objective is to develop robust and predictive models that can estimate the activity of newly designed compounds japsonline.comnih.gov.

The accuracy and predictive power of QSAR models heavily rely on the quality and relevance of the computational descriptors used. These descriptors numerically encode the structural and physicochemical features of a molecule. Common categories of descriptors include:

Physicochemical properties: Molecular weight (MW), LogP (octanol/water partition coefficient), molar refractivity nih.govdergipark.org.treuropa.eu.

Topological indices: Describing molecular connectivity and branching (e.g., atom/ring counts) nih.govdromicslabs.comdergipark.org.tr.

Quantum-mechanical (QM) parameters: Derived from quantum chemical calculations, such as energies of frontier molecular orbitals (HOMO-LUMO), electronic gap, and electric dipole moment nih.govdergipark.org.tr.

Molecular Dynamics (MD)-derived properties: Less conventional descriptors extracted from μs-long MD simulations, including root-mean-square fluctuations (RMSF), statistics of intra- and intermolecular hydrogen bonds, and hydration-shells structure and dynamics nih.gov.

Feature engineering in QSAR involves the selection, transformation, and optimization of these descriptors to build the most effective predictive model dromicslabs.commdpi.comnih.gov. This process aims to identify the most significant descriptors that contribute to the observed biological activity, often employing statistical methods or machine learning algorithms for descriptor selection mdpi.comnih.govfrontiersin.org. For this compound and other antimicrobials, a comprehensive set of approximately 80 molecular descriptors, including classical QSAR parameters, MD-derived properties, and QM-based parameters, can be generated from computational simulations nih.gov.

The integration of machine learning (ML) into QSAR modeling has revolutionized drug discovery by addressing many limitations of traditional QSAR approaches, such as low accuracy, poor generalization, and high computational cost dromicslabs.com. ML models can handle complex and high-dimensional data, learn nonlinear and hidden patterns, and automate the optimization of model performance dromicslabs.com.

ML techniques, including random forest and various neural networks (e.g., deep learning with Long Short-Term Memory (LSTM) neural networks), are increasingly employed in QSAR studies europa.eufrontiersin.orgnih.gov. These methods can be used to build QSAR models directly from molecular representations (e.g., SMILES strings) without the need for pre-calculated descriptors, simplifying the modeling process frontiersin.org. Furthermore, ML models can leverage large-scale unlabeled or labeled data through pretraining and transfer learning to enhance performance on specific QSAR tasks dromicslabs.com. For antimicrobial discovery, curated databases containing reliable properties, including MD-derived data, can feed ML models to accelerate the identification of new antimicrobials nih.gov. Automated ML (AutoML) and ensemble learning approaches further streamline model selection, hyperparameter tuning, and model integration, leading to more robust and accurate predictive models dromicslabs.com.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of a small molecule (ligand), such as this compound, within the active site of a target macromolecule, typically a protein jscimedcentral.comopenaccessjournals.com. This method is crucial for understanding molecular recognition processes, identifying novel compounds of therapeutic interest, and delineating structure-activity relationships at a molecular level openaccessjournals.comnih.gov.

Initially, docking approaches often assumed rigid protein structures, but modern techniques, such as flexible and ensemble docking, account for protein dynamics and conformational changes that are vital for ligand binding, thereby enhancing prediction accuracy mdpi.com. Molecular dynamics (MD) simulations, which employ accurate force fields, provide more realistic insights into a compound's dynamic behavior within a biological target by simulating its movements over time nih.govmdpi.com. While specific molecular docking studies detailing this compound's interactions with its targets are not widely published in general literature, given its classification as a cyclophilin A inhibitor cenmed.com, molecular docking would be a fundamental tool to elucidate its binding mode and key interactions within the active site of cyclophilin A or other relevant bacterial targets. This approach can help identify critical residues involved in binding and guide further optimization of this compound's structure for enhanced potency and specificity.

Docking Analyses of this compound with Penicillin-Binding Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. For this compound, a key focus of docking analyses is its interaction with penicillin-binding proteins (PBPs). PBPs are a group of bacterial enzymes crucial for peptidoglycan synthesis, a vital component of the bacterial cell wall. β-lactam antibiotics, including monobactams like this compound, exert their antibacterial effect by inhibiting these enzymes.

This compound has been reported to bind to bacterial PBPs, exhibiting a high affinity for PBP3 and a mild affinity for PBP1a. antibioticdb.com This differential affinity is significant as PBP3 is often a primary target for β-lactam antibiotics, particularly in Gram-negative bacteria, where it plays a critical role in cell division. mdpi.comwikipedia.org Docking studies aim to elucidate the precise manner in which this compound fits into the active site of these proteins, predicting the binding pose and estimating the binding energy. Such analyses are fundamental to understanding the drug's mechanism of action at an atomic level.

Identification of Key Binding Interactions and Active Conformations

The inhibitory action of β-lactam antibiotics, including this compound, stems from their ability to form a stable covalent adduct with a catalytic serine residue located within the active site of PBPs. mdpi.comwikipedia.org This irreversible acylation of the enzyme's active site prevents it from catalyzing the transpeptidation reaction necessary for bacterial cell wall cross-linking, ultimately leading to cell lysis and death. mdpi.comwikipedia.org

While specific detailed docking analyses and active conformations for this compound itself are not extensively detailed in publicly available summaries, general principles derived from studies on other β-lactams interacting with PBPs can be applied. Key binding interactions often involve:

Covalent Bond Formation: The β-lactam ring of the antibiotic undergoes nucleophilic attack by the hydroxyl group of a conserved serine residue in the PBP active site (e.g., Ser294 in PBP3 or Ser404 in PBP2a), leading to the formation of a stable acyl-enzyme complex. [9, 11 (from previous search)]

Hydrogen Bonding: Additional hydrogen bonds between the antibiotic and surrounding amino acid residues within the PBP active site contribute significantly to the stability and specificity of the ligand-protein complex. For instance, the carboxylate group of β-lactams can form hydrogen bonds with residues like S485, T487, and N351 in PBP3, stabilizing the binding. wikipedia.org

Hydrophobic Interactions: Hydrophobic interactions also play a role in anchoring the non-polar regions of the antibiotic within hydrophobic pockets of the PBP active site, further enhancing binding affinity.

Molecular dynamics (MD) simulations are a powerful computational tool used to complement docking studies by providing insights into the dynamic behavior of the ligand-protein complex. nih.gov MD simulations can reveal the conformational flexibility of the PBP active site and how it adapts upon ligand binding, identifying short- and long-time scale ligand-receptor interactions that influence inhibitor potency. nih.gov By simulating the movement of atoms over time, MD can help to refine predicted binding modes and identify the most stable, active conformations of this compound when bound to PBPs.

In Silico Screening for Novel Monobactam Scaffolds

In silico screening, encompassing virtual screening and structure-based drug design, has become an indispensable approach in the discovery and optimization of new antimicrobial agents. mdpi.com This methodology allows for the rapid evaluation of large chemical libraries against specific biological targets, significantly reducing the time and cost associated with traditional drug discovery.

For novel monobactam scaffolds, in silico screening can proceed through several avenues:

Ligand-Based Virtual Screening: This approach uses the known properties and structural features of existing monobactams, such as this compound and its active form Oximonam, to identify new compounds with similar characteristics. This could involve pharmacophore modeling, shape similarity searching, or quantitative structure-activity relationship (QSAR) models.

Structure-Based Virtual Screening: Utilizing the three-dimensional structures of target PBPs, this method involves docking a library of compounds into the active site and scoring them based on their predicted binding affinity and interactions. This approach is particularly valuable for designing compounds that specifically target resistant PBP variants.

Fragment-Based Drug Design (FBDD): Smaller chemical fragments are screened for their ability to bind to the target, and then these fragments are grown or linked to create more potent compounds. This can lead to novel scaffolds that retain key binding interactions.

Compounds like this compound, with their established PBP binding profiles and activity against Gram-negative bacteria, serve as crucial reference points and lead structures in these in silico screening efforts. mdpi.comgoogle.com By understanding the computational chemistry of existing effective monobactams, researchers can rationally design and identify new chemical entities with improved PBP inhibition, broader spectrum activity, or enhanced resistance to β-lactamases.

Preclinical Pharmacological Investigations: Mechanism of Action and Efficacy

Biochemical and Cellular Mechanism of Action Elucidation

Gloximonam exerts its antimicrobial effects by targeting essential components of the bacterial cell wall biosynthesis machinery. As a beta-lactam antibiotic, its primary mode of action involves interactions with penicillin-binding proteins (PBPs), which are crucial for maintaining bacterial structural integrity. antibioticdb.comnih.govbasicmedicalkey.com

This compound exhibits differential binding affinities to various bacterial penicillin-binding proteins. It demonstrates a high affinity for PBP 3 and a mild affinity for PBP 1a. antibioticdb.com Penicillin-binding proteins are enzymes embedded in the bacterial cytoplasmic membrane that catalyze the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. basicmedicalkey.comnih.gov

Beta-lactam antibiotics, including this compound, structurally mimic the D-alanine-D-alanine dipeptide, which is the natural substrate of PBPs. This structural resemblance allows them to bind covalently to the catalytic serine residue within the active site of PBPs, forming a stable acyl-enzyme complex. This irreversible binding event effectively inactivates the enzyme. nih.govwikipedia.org For PBP 3, the binding of beta-lactams leads to the chemical attachment of the beta-lactam to the protein, which can induce conformational changes and increase the enzyme's thermostability, with hydrogen bonding interactions contributing to the stability of this complex. wikipedia.org

The inhibition of PBPs by this compound directly interferes with bacterial cell wall integrity and its biosynthesis pathways. antibioticdb.com PBPs are responsible for both the transpeptidation (cross-linking of glycan strands via their peptide side chains) and glycosyltransferase activities (polymerization of glycan strands) necessary for peptidoglycan assembly. nih.govnih.gov By inhibiting the transpeptidation activity of PBPs, this compound prevents the proper cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately bacterial cell lysis. nih.gov

The disruption of cell wall synthesis by antimicrobial agents like this compound is typically bactericidal, as the cell wall is essential for maintaining bacterial shape and protecting the cell from osmotic rupture. basicmedicalkey.com Furthermore, beta-lactams have been shown to induce a deleterious futile cycle of cell wall synthesis and degradation by their target machineries. This process depletes cellular resources and contributes significantly to their lethal activity against bacteria. nih.gov

A significant aspect of this compound's activity is its efficacy against Gram-negative bacteria, including strains that produce metallo-beta-lactamases (MBLs). antibioticdb.com Metallo-beta-lactamases (Class B beta-lactamases) are a critical mechanism of resistance in Gram-negative bacteria, posing a substantial challenge to existing antibacterial chemotherapies. nih.govnih.gov The ability of this compound to maintain activity in the presence of these enzymes highlights its potential in combating difficult-to-treat resistant infections, particularly given the ongoing challenge in developing clinically available inhibitors specifically for MBLs. nih.govnih.gov

Enzyme kinetics studies are crucial for understanding the detailed interaction between an inhibitor and its target, providing insights into primary and secondary pharmacodynamics. Such studies typically involve determining parameters like inhibition constants (K_i), maximum reaction rates (V_max), and catalytic efficiency (k_cat). While the general principles of enzyme kinetics for inhibitors, including competitive, non-competitive, and irreversible inhibition, are well-established, specific detailed enzyme kinetic data for this compound's inhibition of its PBP targets (PBP 3 and PBP 1a) were not available in the provided research findings. drughunter.comresearchgate.netnih.govnih.gov

In Vitro Efficacy Assessment

In vitro efficacy assessments typically involve determining the minimum inhibitory concentrations (MICs) of an antimicrobial compound against a panel of bacterial strains. This compound has demonstrated activity against Gram-negative bacteria. antibioticdb.com However, specific MIC values for this compound against a comprehensive spectrum of Gram-negative bacterial species were not detailed in the provided search results. Such data would typically be presented in tables, illustrating the range of concentrations required to inhibit the visible growth of various microorganisms. nih.govnih.govijrpp.com

Table 1: Illustrative Example of Antimicrobial Spectrum Data (No Specific this compound Data Available)

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | Data Not Available | Data Not Available | Data Not Available |

| Klebsiella pneumoniae | Data Not Available | Data Not Available | Data Not Available |

| Pseudomonas aeruginosa | Data Not Available | Data Not Available | Data Not Available |

| Acinetobacter baumannii | Data Not Available | Data Not Available | Data Not Available |

| Enterobacter cloacae | Data Not Available | Data Not Available | Data Not Available |

Determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC)

Time-Kill Curve Analysis and Post-Antibiotic Effects in Bacterial Cultures

Time-kill curve analysis provides dynamic information about the rate and extent of bacterial killing by an antimicrobial agent over time at various concentrations biorxiv.orgresearchgate.netnih.gov. This method offers a more comprehensive understanding of antimicrobial activity compared to static MIC/MBC values biorxiv.org. The Post-Antibiotic Effect (PAE) refers to the persistent suppression of bacterial growth that occurs after a brief exposure of bacteria to an antibiotic, even when the antibiotic concentration falls below the MIC wikipedia.orgderangedphysiology.comembopress.orgbiorxiv.orgdovepress.com. PAE is a significant pharmacodynamic parameter that can influence dosing regimens, potentially allowing for less frequent administration wikipedia.orgdovepress.com. Despite the importance of these analyses in characterizing antimicrobial compounds, specific time-kill curve data or documented post-antibiotic effects for this compound in bacterial cultures are not widely published in the available scientific literature.

Advanced In Vitro Models for Efficacy (e.g., Organ-on-a-Chip Systems)

Advanced in vitro models, such as organ-on-a-chip systems, spheroids, and organoids, are increasingly utilized in preclinical drug efficacy and safety studies. These models aim to more closely mimic human physiology and disease states compared to traditional 2D cell cultures, providing a more predictive platform for drug development newcellsbiotech.co.ukmdpi.comnih.govcrownbio.comfrontiersin.org. They can incorporate complex cellular interactions, tissue architecture, and physiological flow, offering insights into drug efficacy in a more relevant biological context newcellsbiotech.co.ukmdpi.comnih.govcrownbio.com. While these technologies represent a significant advancement in preclinical research newcellsbiotech.co.ukcrownbio.comfrontiersin.org, there is no publicly available information detailing the efficacy of this compound specifically evaluated using advanced in vitro models like organ-on-a-chip systems.

Preclinical In Vivo Efficacy Models

Preclinical in vivo efficacy studies are crucial for evaluating the effectiveness of antimicrobial agents in living organisms before human clinical trials nih.govnih.gov. Animal models are selected to mimic human infectious diseases, allowing for the assessment of drug exposures that lead to therapeutic success nih.gov.

Selection and Characterization of Relevant Animal Models for Antimicrobial Evaluation

The selection of appropriate animal models for antimicrobial evaluation is a critical step, aiming to replicate the physiological and pathophysiological conditions of human infections nih.govnih.gov. Common animal models include mice, rats, rabbits, and larger animals, depending on the specific infection type and research objectives nih.govnih.govnih.gov. These models are characterized for their ability to develop infections similar to those in humans, allowing for the study of disease progression, diagnosis, and treatment efficacy nih.gov. Factors such as the route of infection, bacterial inoculum, and disease severity are carefully controlled to ensure reproducibility and relevance nih.gov. While this compound has been broadly mentioned in the context of preclinical animal models googleapis.com, specific details regarding the selection and characterization of animal models used for its antimicrobial evaluation are not publicly documented.

Efficacy Studies in Gram-Negative Bacterial Infection Models

Gram-negative bacteria pose significant challenges in antimicrobial therapy due to their complex outer membrane structure and increasing rates of multidrug resistance nih.govfrontiersin.orgnih.gov. Efficacy studies in Gram-negative bacterial infection models are therefore essential for evaluating new antimicrobial agents. These studies typically involve inducing infections in animal models with specific Gram-negative pathogens, such as Escherichia coli, Klebsiella pneumoniae, or Pseudomonas aeruginosa, and then administering the test compound to assess its ability to reduce bacterial load, improve survival, or resolve infection symptoms nih.govfrontiersin.orgmdpi.com. Despite its classification as a monobactam, a class often active against Gram-negative bacteria, specific research findings detailing the efficacy of this compound in Gram-negative bacterial infection models are not available in the provided search results.

Pharmacodynamic Biomarkers in Animal Models (e.g., bacterial load reduction)

Pharmacodynamic (PD) biomarkers are measurable indicators that reflect the pharmacological effect of a drug in vivo nih.govopenstax.org. In antimicrobial evaluation, key pharmacodynamic biomarkers in animal models often include bacterial load reduction in infected tissues or fluids, survival rates, and changes in inflammatory markers nih.govfrontiersin.org. These biomarkers are crucial for establishing the relationship between drug exposure and therapeutic outcome, helping to optimize dosing regimens nih.gov. For instance, a significant reduction in bacterial colony-forming units (CFU) in target organs or blood is a direct measure of antimicrobial efficacy frontiersin.org. While the concept of pharmacodynamic biomarkers is integral to preclinical antimicrobial development nih.gov, specific data on pharmacodynamic biomarkers related to this compound's efficacy in animal models are not found in the public domain.

Molecular Level Drug-Target Interaction Research

The molecular interaction of this compound with its bacterial targets, the penicillin-binding proteins, is fundamental to its antibacterial function. As a beta-lactam, this compound forms a covalent bond with the active site serine residue of PBPs, thereby inactivating these enzymes essential for peptidoglycan cross-linking in the bacterial cell wall nih.gov.

Biophysical techniques, such as Surface Plasmon Resonance (SPR), are invaluable tools in drug discovery for characterizing molecular interactions in real-time without the need for labels nih.govnih.gov. SPR measures changes in refractive index at a sensor surface, which are directly proportional to the mass of molecules binding to an immobilized ligand nih.govcoriolis-pharma.com. This allows for the quantitative determination of binding affinities (KD) and kinetic parameters (association rate constant ka and dissociation rate constant kd) nih.govnih.govresearchgate.net.

Structural biology techniques, particularly X-ray crystallography, play a critical role in elucidating the atomic-level details of drug-target interactions google.com. By determining the three-dimensional structures of protein-ligand complexes, X-ray crystallography provides direct visualization of how a drug binds to its target, identifying key residues involved in the interaction and the conformational changes induced upon binding google.com. This information is crucial for understanding the mechanism of action, rational drug design, and addressing resistance mechanisms google.comnih.gov.

For this compound, X-ray crystallography of its complexes with target PBPs (e.g., PBP 3 and PBP 1a) would reveal the precise binding mode of the monobactam scaffold within the active site, the nature of the covalent bond formed, and any specific interactions with active site residues. This structural information could explain the high affinity observed for PBP 3 and the milder affinity for PBP 1a cenmed.com. Despite the general utility of X-ray crystallography in characterizing beta-lactam-PBP complexes nih.govnih.govnih.gov, specific crystal structures of this compound bound to PBPs were not found in the public domain through the conducted searches. Such structural data would be instrumental in future efforts to optimize this compound or design novel monobactam antibiotics with improved PBP binding profiles.

Drug Delivery and Formulation Research Academic Focus

Prodrug Strategies for Enhanced Delivery and Bioconversion

Prodrug design is a well-established pharmaceutical strategy to overcome various limitations of active drug molecules, including poor solubility, inadequate permeability, and chemical instability. For antimicrobials, prodrugs can also help to circumvent resistance mechanisms and reduce systemic toxicity by enabling targeted activation. googleapis.comgoogleapis.commdpi.com

Prodrugs are pharmacologically inactive or minimally active compounds that undergo biotransformation in vivo to release the active drug. googleapis.commdpi.com The design of antimicrobial prodrugs often focuses on improving their absorption, distribution, metabolism, and excretion (ADME) characteristics. Key principles include:

Enhanced Bioavailability and Permeability: Many active antimicrobial agents suffer from poor oral bioavailability or inadequate penetration into bacterial cells or infection sites. Prodrugs can be designed to improve membrane permeability or solubility, thereby enhancing systemic absorption or tissue penetration. googleapis.com

Targeted Delivery and Reduced Toxicity: Prodrugs can be engineered to be activated specifically at the site of infection, either by enzymes unique to pathogens or by specific environmental conditions (e.g., pH changes in infected tissues). This targeted activation can minimize exposure of healthy tissues to the active drug, thereby reducing off-target effects and systemic toxicity. googleapis.commdpi.com

Overcoming Resistance Mechanisms: Some prodrugs are designed to bypass or inactivate bacterial efflux pumps or other resistance mechanisms, ensuring that a sufficient concentration of the active drug reaches its intracellular target. google.com

Sustained Release: By controlling the rate of bioconversion, prodrugs can provide a sustained release of the active drug, potentially reducing dosing frequency and improving patient adherence.

Prodrugs can be broadly classified into Type I, which are bioactivated intracellularly, and Type II, which are bioactivated extracellularly. mdpi.com For antimicrobials, the conversion mechanism often involves enzymatic cleavage, such as by nitroreductases for nitroaromatic prodrugs, or esterases for ester-linked prodrugs. googleapis.comgoogle.com

Gloximonam (SQ 82,531) is recognized as an ester prodrug of Oximonam, a monocyclic β-lactam (monobactam) antibacterial compound. googleapis.comresearchgate.netgoogle.com The conversion of this compound to its active form, Oximonam, involves a biotransformation process. google.com Given that this compound is an ester derivative of Oximonam, the primary mechanism of its bioconversion is typically through ester hydrolysis. This enzymatic hydrolysis, often mediated by esterase enzymes present in the body (e.g., in plasma, liver, or target tissues), cleaves the ester bond, releasing the active Oximonam. While the literature confirms this prodrug relationship and biotransformation, detailed specific enzymatic pathways or comprehensive kinetic studies of this compound's bioconversion to Oximonam are not extensively reported in the readily available academic literature.

Advanced Drug Delivery Systems Research

Advanced drug delivery systems aim to optimize drug pharmacokinetics and pharmacodynamics, improve therapeutic outcomes, and reduce adverse effects. For antimicrobials, these systems are crucial for addressing challenges such as drug resistance, poor solubility, and inadequate tissue penetration.

Nanoparticle-based delivery systems offer significant advantages for antimicrobial agents due to their small size, high surface-to-volume ratio, and ability to encapsulate various types of drugs. scribd.commedcraveonline.com These systems can:

Increase Solubility and Stability: Nanoparticles can enhance the solubility of poorly soluble antimicrobials and protect sensitive drugs from degradation. medcraveonline.comrjstonline.com

Improve Bioavailability and Permeability: By facilitating passage through biological barriers, nanoparticles can improve the systemic bioavailability and tissue penetration of antimicrobial agents, including into biofilms and intracellular compartments. scribd.commedcraveonline.comrjstonline.com

Enable Targeted Delivery: Nanocarriers can be engineered with specific ligands to target bacterial cells, infected tissues, or immune cells, leading to higher drug concentrations at the site of infection and reduced off-target effects. rjstonline.com

Provide Controlled Release: The release rate of antimicrobials from nanoparticles can be precisely controlled, allowing for sustained therapeutic levels over extended periods.

Lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs), are particularly effective for encapsulating both hydrophilic and lipophilic antibiotics. medcraveonline.comrjstonline.com For instance, SLNs are composed of a solid lipid core stabilized by surfactants and are suitable for encapsulating hydrophobic antibiotics, offering protection and controlled release. While this compound has been listed as a potential candidate in some general discussions and patent applications related to drug delivery systems google.comscribd.commedcraveonline.com, detailed academic research findings specifically on this compound formulated within nanoparticle-based delivery systems are not widely documented in the current scientific literature.

Microencapsulation is a technique that involves entrapping solid particles, liquid droplets, or gaseous compounds within a polymeric shell, forming microparticles typically ranging from 1 to 5000 µm in diameter. rjstonline.com This approach offers several benefits for antimicrobial delivery:

Protection of Active Compounds: Microencapsulation shields sensitive antimicrobials from degradation due to environmental factors like light, oxygen, or moisture.

Controlled and Sustained Release: The shell material and encapsulation method can be tailored to control the rate and duration of drug release, providing sustained therapeutic concentrations over days or weeks. This is particularly beneficial for long-term protection against microbial growth.

Masking Unpleasant Properties: Microencapsulation can mask the taste, odor, or color of certain antimicrobial agents, improving patient compliance. rjstonline.com

Improved Handling and Flow Properties: It can convert liquid or oily substances into free-flowing powders, facilitating formulation into various dosage forms.

Research in microencapsulation for antimicrobials has explored various wall materials, including natural polymers like chitosan (B1678972) and alginate, and synthetic polymers. Different techniques such as spray drying, solvent evaporation, and coacervation are employed to achieve desired release profiles. While microencapsulation is a well-established method for controlled release of antimicrobials, specific detailed research findings or data tables on this compound's microencapsulation are not extensively available in the academic literature.

Polymer-based formulations are extensively researched for their ability to modulate drug release kinetics, offering versatile platforms for controlled drug delivery. These systems can be designed to achieve sustained, pulsatile, or triggered release profiles.

Controlled Release Mechanisms: Polymers can form matrices or reservoirs that control drug diffusion, erosion, or swelling, thereby governing the release rate. The physicochemical properties of the polymer (e.g., hydrophilicity, degradation rate) and the drug, as well as the formulation composition, significantly influence release kinetics.

Biodegradable and Biocompatible Polymers: The use of biodegradable and biocompatible polymers (e.g., poly(lactic-co-glycolic acid) (PLGA), Eudragit polymers, chitosan, polyethylene (B3416737) glycol) is common to ensure safe degradation in vivo without toxicity. researchgate.net

Modulation of Release Profile: By blending different polymers or adjusting their ratios, researchers can fine-tune the drug release profile to meet specific therapeutic needs. For example, polymer blends can affect loading capacities and drug release kinetics, with release tunable by environmental factors like temperature and pH.

Examples of polymer-based systems include hydrogels, which can hold drugs within their porous structure and release them gradually, and polymeric implants designed for long-term therapies. While the principles of polymer-based controlled release are broadly applicable to antimicrobials, specific detailed research findings or data tables on this compound's incorporation into such polymer-based formulations for modulated release kinetics are not widely reported in the academic literature.

Table 1: Key Properties of this compound and Oximonam

| Compound Name | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| This compound | 5492073 | C₁₈H₂₅N₅O₈S | 471.5 | Prodrug |

| Oximonam | 3047808 | C₁₂H₁₅N₅O₆S | 357.35 | Active Antibiotic |

Table 2: Principles of Prodrug Design for Antimicrobials

| Principle | Description |

| Enhanced Bioavailability & Permeability | Improves drug absorption and penetration into target sites. |

| Targeted Delivery & Reduced Toxicity | Activates drug specifically at infection site, minimizing systemic exposure. |

| Overcoming Resistance Mechanisms | Bypasses bacterial efflux pumps or other resistance pathways. |

| Sustained Release | Provides prolonged therapeutic levels, potentially reducing dosing frequency. |

Table 3: Advantages of Advanced Drug Delivery Systems for Antimicrobials

| System Type | Key Advantages |

| Nanoparticle-Based | Increased solubility, enhanced stability, improved bioavailability and permeability, targeted delivery, controlled release. |

| Microencapsulation | Protection of active compounds, controlled and sustained release, masking unpleasant properties, improved handling. |

| Polymer-Based | Modulated release kinetics (sustained, pulsatile, triggered), use of biodegradable/biocompatible materials. |

Analytical Methods for Research and Development of Gloximonam

Quantitative Analytical Techniques for Gloximonam and Related Compounds in Research Samples

Quantitative analytical techniques are essential for determining the concentration of this compound and any related compounds (impurities, degradation products) within research samples.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely employed technique for the quantitative analysis of drug substances due to its versatility, sensitivity, and ability to separate complex mixtures. For this compound, an HPLC-UV method would typically involve the development and optimization of chromatographic parameters to achieve adequate separation, resolution, and sensitivity for the active compound and its potential impurities or related substances.

A typical HPLC-UV method development for a pharmaceutical compound involves selecting an appropriate stationary phase (e.g., C18 reversed-phase column), optimizing the mobile phase composition (e.g., mixtures of water/buffer and organic solvents like acetonitrile (B52724) or methanol), adjusting the flow rate, and setting the column temperature. UV detection relies on the chromophoric properties of the molecule; this compound, possessing a complex structure including a thiazole (B1198619) ring and a methoxyimino group, would likely exhibit a characteristic UV absorption spectrum, allowing for its detection and quantification at a specific wavelength nih.govnih.govmedkoo.comantibioticdb.com.

Illustrative HPLC-UV Parameters (General, Not Specific to this compound):

| Parameter | Typical Range/Description |

| Column | C18 (e.g., 150 mm x 4.6 mm, 3-5 µm) |

| Mobile Phase | Acetonitrile/Water or Buffer (e.g., pH 5.0) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection Wavelength | 200 - 360 nm (compound-dependent) |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Run Time | 10 - 30 minutes |

Validation of such a method would follow guidelines (e.g., ICH Q2(R1)), assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness mdpi.comfrontiersin.org. For instance, a method for vancomycin (B549263) in human plasma using a C18 column and UV detection at 192 nm demonstrated linearity (r² > 0.99) and acceptable precision and accuracy mdpi.com. Similarly, a method for formaldehyde (B43269) detection utilized a C8 column with UV detection at 360 nm researchgate.net. While these examples demonstrate the general application of HPLC-UV, specific parameters for this compound would be determined through dedicated experimental development.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a more comprehensive analytical capability compared to HPLC-UV, particularly for the identification and characterization of unknown impurities or degradation products, and for achieving higher sensitivity and selectivity. LC-MS combines the separation power of HPLC with the molecular weight and structural information provided by mass spectrometry epo.orggoogle.comgoogle.comnih.govmdpi.comnih.govnih.gov.

For this compound, LC-MS would be invaluable for:

Confirmation of Identity and Purity : Verifying the molecular weight of this compound and detecting trace impurities that might not have a strong UV chromophore.

Impurity Profiling : Identifying and quantifying process-related impurities and degradation products at very low levels. The mass spectrometer can provide exact mass measurements and fragmentation patterns, which are crucial for elucidating the chemical structures of these related compounds mdpi.comnih.govmdpi.com.

Quantitative Analysis : LC-MS/MS (tandem mass spectrometry) can be used for highly sensitive and selective quantification of this compound in complex matrices, such as biological samples or complex research formulations, by monitoring specific precursor-to-product ion transitions nih.gov.

Illustrative LC-MS Parameters (General, Not Specific to this compound):

| Parameter | Typical Range/Description |

| Chromatography | Reversed-phase HPLC (e.g., C18 column) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole, Orbitrap, TOF, or combinations |

| Detection | Full scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) |

| Mobile Phase | Aqueous/organic solvents with volatile modifiers (e.g., formic acid, ammonium (B1175870) acetate) |

LC-MS analysis is particularly useful for complex matrices where matrix interference needs to be minimized, often involving sample preparation steps like solid-phase extraction (SPE) nih.gov. The ability to obtain precise molecular weight information and fragmentation patterns makes LC-MS a powerful tool for comprehensive chemical analysis in drug development mdpi.comnih.govmdpi.com.

In Vitro Chemical Stability and Degradation Pathway Analysis

Understanding the chemical stability of this compound is critical for its development, ensuring that it remains intact and efficacious under various storage and handling conditions. This involves assessing its stability and identifying any degradation products.

In vitro chemical stability studies, often referred to as forced degradation studies, are conducted to understand the intrinsic stability of a drug substance under a range of stress conditions. These studies help in identifying potential degradation pathways and establishing suitable storage conditions. According to regulatory guidelines (e.g., ICH Q1A(R2)), this compound would be subjected to various stress conditions, including:

Acidic Hydrolysis : Exposure to strong acids (e.g., HCl) at elevated temperatures.

Alkaline Hydrolysis : Exposure to strong bases (e.g., NaOH) at elevated temperatures.

Oxidation : Exposure to oxidizing agents (e.g., hydrogen peroxide).

Thermal Degradation : Exposure to high temperatures (dry heat).

Photolytic Degradation : Exposure to UV and/or visible light.

Humidity : Exposure to high relative humidity.

The extent of degradation under these conditions would be monitored over time using quantitative analytical techniques like HPLC-UV or LC-MS. The results would indicate this compound's susceptibility to different forms of degradation. For example, some compounds are found to be particularly susceptible to degradation under acidic or oxidative conditions, while showing stability under alkaline, thermolytic, or photolytic conditions mdpi.comnih.govmdpi.com. While specific stability data for this compound under these conditions is not available in the provided search results, such studies are fundamental to its pharmaceutical development.

When this compound degrades under stress conditions, the resulting degradation products must be identified and characterized. This process is crucial for understanding the degradation pathway and for ensuring the safety and quality of the drug substance. LC-MS, especially with high-resolution mass spectrometry (HRMS), is the primary tool for this purpose mdpi.comnih.govmdpi.com.

The process typically involves:

Separation : Using HPLC to separate this compound from its degradation products.

Detection and Mass Analysis : Employing a mass spectrometer to detect the separated compounds and determine their molecular weights.

Structural Elucidation : Utilizing fragmentation patterns obtained from tandem mass spectrometry (MS/MS or MSⁿ) and HRMS data (exact mass and isotopic patterns) to deduce the chemical structures of the degradation products. This often involves comparing the fragmentation of the degradation product with that of the parent compound (this compound) and using chemical knowledge to propose structures mdpi.commdpi.com. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can further confirm the proposed structures mdpi.com.

For instance, in studies of other drug substances, degradation products have been identified and characterized based on their molecular weights and elemental compositions derived from HRMS, and their structures confirmed by synthesis and spectroscopic analysis mdpi.commdpi.com. The identification of degradation products provides insights into the chemical transformations this compound undergoes, which is vital for developing strategies to mitigate degradation during manufacturing, storage, and formulation.

Characterization of Drug Substance and Research Formulations

Characterization of the drug substance (this compound itself) and its research formulations is a continuous process throughout development, aiming to define its physicochemical properties and ensure consistent quality.

For the this compound drug substance, characterization would include:

Physical Properties : Characterizing properties such as appearance, solubility, melting point, polymorphism (different crystalline forms), and particle size distribution medkoo.comnih.gov. These properties can significantly impact the drug's processability, stability, and performance.

Chemical Structure Confirmation : Using techniques like NMR, IR, and elemental analysis to confirm the chemical structure of this compound nih.govmedkoo.comantibioticdb.comebi.ac.uk.

For research formulations containing this compound, characterization focuses on understanding the composition, physical attributes, and stability of the formulated product. This includes:

Compositional Analysis : Quantifying this compound and all excipients in the formulation.

Physicochemical Properties of the Formulation : Assessing properties such as pH, viscosity, dissolution rate (for solid oral formulations), and uniformity of content nih.govfda.gov.

Stability of Formulations : Conducting stability studies on the formulated product under various storage conditions (e.g., different temperatures and humidities) to determine its shelf-life and appropriate storage recommendations. This involves monitoring the levels of this compound and its degradation products over time researchgate.netgoogleapis.com.

The insights gained from comprehensive characterization studies are essential for ensuring the quality, performance, and stability of this compound throughout its lifecycle, from initial research to potential commercialization nih.govfda.gov.

Purity Profiling and Impurity Identification in Research Batches

Purity profiling and impurity identification are critical steps in the early stages of drug development to understand the chemical composition of synthesized batches and to control potential contaminants. For a compound like this compound, which is a synthetic molecule, these analyses would typically involve a suite of chromatographic and spectroscopic techniques.

Typical Analytical Techniques for Purity Profiling:

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for purity assessment, enabling the separation and quantification of the active pharmaceutical ingredient (API) from related substances and impurities. Reversed-phase HPLC (RP-HPLC) with UV detection is commonly employed due to its versatility and sensitivity for organic compounds like this compound google.comgoogle.comgoogleapis.com. The method development would involve optimizing parameters such as column chemistry, mobile phase composition (e.g., acetonitrile/water gradients with buffers), flow rate, and detection wavelength (e.g., based on this compound's UV absorption spectrum).

Gas Chromatography (GC): For volatile impurities or residual solvents, Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), would be utilized.

Thin-Layer Chromatography (TLC): While less quantitative than HPLC, TLC can serve as a rapid qualitative tool for initial purity checks and to monitor reaction progress.

Capillary Electrophoresis (CE): This technique can be used for separating charged species and offers high resolution for certain types of impurities.

Typical Analytical Techniques for Impurity Identification:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is indispensable for identifying unknown impurities. LC-MS/MS provides molecular weight information and fragmentation patterns, which are crucial for elucidating the chemical structures of impurities. This is particularly important for degradation products or process-related impurities google.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for structural elucidation of impurities once they are isolated or enriched.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about functional groups present in impurities.

Elemental Analysis: Used to determine the elemental composition (C, H, N, S, O) of the purified compound and can help confirm the empirical formula.

Principles of Impurity Control: Impurity profiles are established by analyzing multiple research batches. Impurities are categorized (e.g., process-related, degradation products) and their levels are monitored against established thresholds, often guided by regulatory guidelines such as those from the International Council for Harmonisation (ICH) google.comgoogle.com. Any impurity exceeding a certain threshold typically requires identification and toxicological qualification google.comgoogle.com.

Uniformity and Homogeneity Assessment of Experimental Formulations

For experimental formulations of this compound, ensuring uniformity and homogeneity is paramount to guarantee that each unit of the formulation contains the intended amount of the active pharmaceutical ingredient (API) and that the API is evenly distributed throughout the batch. This is crucial for consistent dosing in preclinical studies and for predicting performance in clinical trials.

Typical Analytical Approaches for Uniformity and Homogeneity:

Sampling Strategy: Homogeneity assessment typically involves taking samples from different locations within the batch (e.g., top, middle, bottom, and various radial points) of the experimental formulation pharmtech.com. For solid formulations (e.g., powders, tablets), samples might be taken from different parts of the mixer or tablet press. For liquid or semi-solid formulations, samples are drawn from various depths and positions in the container pharmtech.com.

Quantitative Analytical Method: A validated quantitative analytical method, most commonly HPLC, is used to determine the concentration of this compound in each sample pharmtech.com. The method must be specific, accurate, precise, and linear over the expected concentration range.

Statistical Analysis: The results from the multiple samples are then statistically analyzed to assess uniformity and homogeneity. Key parameters include:

Mean Concentration: The average concentration of this compound across all samples.

Relative Standard Deviation (RSD) or Coefficient of Variation (CV): This measures the precision of the results and indicates the variability in this compound content across the batch. Low RSD values indicate good homogeneity. Typical acceptance criteria for homogeneity in preclinical dose formulations might require an RSD of less than 10% pharmtech.com.

Range: The difference between the highest and lowest measured concentrations.

Example Data Table (Illustrative, not specific to this compound):